molecular formula C2H8ClNO B12392281 2-Aminoethan-1-ol-d4 hydrochloride

2-Aminoethan-1-ol-d4 hydrochloride

Cat. No.: B12392281
M. Wt: 101.57 g/mol
InChI Key: PMUNIMVZCACZBB-PBCJVBLFSA-N
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Description

2-Aminoethan-1-ol-d4 hydrochloride, also known as Monoethanolamine-d4 Hydrochloride, is a deuterium-labeled compound. It is a stable isotope of 2-Aminoethan-1-ol hydrochloride, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development, particularly in the field of drug development, due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethan-1-ol-d4 hydrochloride involves the deuteration of 2-Aminoethan-1-ol hydrochloride. The process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. This can be achieved through catalytic hydrogenation using deuterium gas or through chemical exchange reactions with deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and catalysts to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethan-1-ol-d4 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include deuterated aldehydes, carboxylic acids, primary amines, and various substituted derivatives. These products are valuable in research for studying reaction mechanisms and developing new compounds .

Scientific Research Applications

2-Aminoethan-1-ol-d4 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoethan-1-ol-d4 hydrochloride involves its incorporation into biological and chemical systems as a stable isotope. The deuterium atoms replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles. This allows researchers to study the behavior of the compound in various systems and understand its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoethan-1-ol-d4 hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracing and analysis in studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C2H8ClNO

Molecular Weight

101.57 g/mol

IUPAC Name

2-amino-1,1,2,2-tetradeuterioethanol;hydrochloride

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2;

InChI Key

PMUNIMVZCACZBB-PBCJVBLFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N.Cl

Canonical SMILES

C(CO)N.Cl

Origin of Product

United States

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